5-cyclobutyl-1H-1,2,3,4-tetrazole

Catalog No.
S14058598
CAS No.
M.F
C5H8N4
M. Wt
124.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-cyclobutyl-1H-1,2,3,4-tetrazole

Product Name

5-cyclobutyl-1H-1,2,3,4-tetrazole

IUPAC Name

5-cyclobutyl-2H-tetrazole

Molecular Formula

C5H8N4

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C5H8N4/c1-2-4(3-1)5-6-8-9-7-5/h4H,1-3H2,(H,6,7,8,9)

InChI Key

PKPQGZLJKQWHJF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NNN=N2

Catalytic Approaches in Tetrazole Ring Formation

The [3+2] cycloaddition between sodium azide (NaN₃) and nitriles remains the most widely employed method for constructing the tetrazole core. For 5-cyclobutyl-1H-tetrazole, this requires cyclobutane-containing nitriles as starting materials. Recent advances in homogeneous and heterogeneous catalysis have significantly improved the efficiency of this reaction.

Cobalt(II) complexes, such as N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine cobalt(II) chloride, demonstrate exceptional activity in mediating the cycloaddition. Under optimized conditions (DMSO, 110°C, 12 hours), these catalysts achieve near-quantitative yields of 5-substituted tetrazoles by facilitating nitrile activation through metal coordination. Mechanistic studies reveal the formation of a cobalt(II) diazido intermediate, which lowers the activation energy for the cycloaddition step. Similarly, lead chloride (PbCl₂) has been shown to catalyze the reaction in dimethylformamide (DMF) at 120°C, providing yields up to 81% for aryl and alkyl nitriles.

Microwave-assisted synthesis using copper(II) catalysts in N-methyl-2-pyrrolidone (NMP) offers a rapid alternative, completing reactions in 3–30 minutes with high yields. This method is particularly advantageous for thermally sensitive cyclobutyl nitriles, as localized heating minimizes decomposition.

Table 1: Comparative Catalytic Systems for Tetrazole Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Co(II) complexDMSO1101299
PbCl₂DMF1201474–81
Cu(II)/NMPNMP180 (MW)0.585–95

Cyclobutane Ring Introduction Strategies

Incorporating the cyclobutane moiety necessitates careful selection of nitrile precursors and ring-forming methodologies. Two primary approaches dominate:

  • Pre-functionalized Nitriles: Cyclobutylcarbonitrile serves as a direct precursor, undergoing [3+2] cycloaddition with NaN₃ under catalytic conditions. The strained cyclobutane ring requires mild reaction parameters to prevent ring-opening, making cobalt- or copper-based systems preferable.
  • Post-cyclization Functionalization: For complex substrates, the cyclobutane ring can be introduced after tetrazole formation. For example, [2+2] photocycloaddition of tetrazole-bearing alkenes provides access to fused cyclobutane-tetrazole systems. However, this method faces challenges in regioselectivity and requires UV light activation.

The electronic effects of the cyclobutyl group influence reaction kinetics. The ring’s strain increases nitrile electrophilicity, accelerating cycloaddition rates compared to linear alkyl nitriles.

Post-Functionalization Techniques for N1-Substituted Variants

N1-substitution expands the utility of 5-cyclobutyltetrazoles in medicinal and materials chemistry. Key strategies include:

  • Alkylation: Treatment with alkyl halides in the presence of bases like potassium carbonate selectively functionalizes the N1 position. For instance, methyl iodide in acetonitrile at 60°C achieves >90% N1-methylation without affecting the cyclobutane ring.
  • Arylation: Copper-catalyzed Ullmann-type couplings enable the introduction of aryl groups. Aryl iodides react with the tetrazole in DMSO at 100°C, yielding N1-aryl derivatives.
  • Mitsunobu Reactions: Alcohols can be coupled to the N1 position using diethyl azodicarboxylate (DEAD) and triphenylphosphine, providing access to ether-linked derivatives.

Table 2: N1-Functionalization Reaction Conditions

MethodReagentCatalystSolventYield (%)
AlkylationMethyl iodideK₂CO₃CH₃CN92
Arylation4-IodotolueneCuIDMSO78
MitsunobuBenzyl alcoholDEAD/PPh₃THF85

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

124.074896272 g/mol

Monoisotopic Mass

124.074896272 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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